2,4-Diaminophenol dihydrochloride chemical structure and properties
2,4-Diaminophenol dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Diaminophenol (B1205310) Dihydrochloride (B599025), a versatile aromatic amine with significant applications in various scientific and industrial fields. This document covers its chemical structure, physicochemical properties, synthesis, and biological effects, with a focus on data relevant to research and development.
Chemical Identity and Structure
2,4-Diaminophenol dihydrochloride is the hydrochloride salt of 2,4-diaminophenol. It is also known by several synonyms, including Amidol, Acrol, and Dianol. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.
Caption: Chemical structure of 2,4-Diaminophenol Dihydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Diaminophenol Dihydrochloride is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 137-09-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O·2HCl | [1] |
| Molecular Weight | 197.06 g/mol | [1][3] |
| Appearance | Beige to gray-green crystalline powder | [4][5] |
| Melting Point | 222 °C (decomposes) | [2][4][6] |
| Solubility | 27.5 g/100 mL in water (15 °C) | [4] |
| pH | 1-2 (50 g/L in H₂O at 20°C) | [4][7] |
| Stability | Stable under normal conditions. Sensitive to heat and light. Incompatible with strong oxidizing agents and acids. | [4][5] |
Synthesis
2,4-Diaminophenol dihydrochloride can be synthesized via the hydrogenation of 2,4-dinitrophenol. Several methods have been reported, with one common approach detailed below.
Caption: Workflow for the synthesis of 2,4-Diaminophenol Dihydrochloride.
Applications
2,4-Diaminophenol dihydrochloride has found utility in several areas, most notably as a photographic developer and as a component in oxidative hair dyes.
Photographic Developer
Under the trade name Amidol, it is a rapidly acting developing agent for black and white photographic papers, known for producing deep black tones.
Hair Dyes
It is used as a "coupler" in permanent hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a "primary intermediate," it reacts to form larger dye molecules within the hair shaft, leading to a permanent color change.
Experimental Protocols
Synthesis of 2,4-Diaminophenol Dihydrochloride
This protocol is based on the hydrogenation of 2,4-dinitrophenol.
Materials:
-
2,4-dinitrophenol
-
37% Hydrochloric acid
-
Methanol
-
Palladium alloy membrane catalyst
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Charge the reactor with a 10% aqueous solution of hydrochloric acid and 10 g of 2,4-dinitrophenol.
-
Heat the reactor to 80°C.
-
Introduce hydrogen gas through the membrane catalyst and conduct the hydrogenation for 1 hour with stirring.
-
After cooling the reactor, discharge the solution.
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Precipitate the 2,4-diaminophenol dihydrochloride by adding 37% hydrochloric acid.
-
Filter the precipitate and wash with methanol to obtain the final product.
Preparation of an Amidol Photographic Developer
The following is a common formula for an Amidol-based photographic developer.
Materials:
-
2,4-Diaminophenol dihydrochloride (Amidol)
-
Sodium sulfite (B76179) (anhydrous)
-
Potassium bromide
-
Distilled water
Stock Solution Preparation:
-
Dissolve 25 g of sodium sulfite (anhydrous) in 1 liter of distilled water.
-
Add 6 g of Amidol to the sulfite solution and stir until dissolved.
-
Add 0.8 g of potassium bromide and stir until dissolved.
Working Solution and Development:
-
Use the developer at full strength.
-
Development time is typically 1.5 to 2 minutes at 20°C.
Biological Activity and Toxicology
Toxicological Profile
The toxicological properties of 2,4-Diaminophenol dihydrochloride have been evaluated in various studies. A summary of key findings is provided in the table below.
| Parameter | Species | Route | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat | Oral | 0.24 g/kg | [2] |
| Skin Irritation | Rabbit | Dermal | Irritating | [2] |
| Eye Irritation | Rabbit | Ocular | Severe Irritant | [2] |
| Carcinogenicity | Rat (F344/N) | Gavage | No evidence of carcinogenic activity | [2] |
| Carcinogenicity | Mouse (B6C3F₁) | Gavage | Some evidence of carcinogenic activity (renal tubular cell adenomas in males at high doses) | [2] |
Signaling Pathways and Mechanism of Action
Detailed studies on the specific intracellular signaling pathways modulated by 2,4-Diaminophenol dihydrochloride are limited in publicly available literature. However, as a phenolic compound, it can be hypothesized to interact with various cellular processes. Phenolic compounds, in general, are known to modulate a range of signaling pathways, including those involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways. The metabolism of aminophenols can lead to the formation of reactive species that may induce oxidative stress. For instance, o-aminophenol has been shown to be metabolized in human erythrocytes, a process involving oxy- and methemoglobin. Further research is required to elucidate the precise molecular targets and signaling cascades affected by 2,4-Diaminophenol dihydrochloride.
In Vitro Cytotoxicity Assay (Conceptual Workflow)
A general workflow for assessing the in vitro cytotoxicity of 2,4-Diaminophenol dihydrochloride using a lactate (B86563) dehydrogenase (LDH) release assay is presented below.
Caption: Generalized workflow for an in vitro cytotoxicity assay.
Safety and Handling
2,4-Diaminophenol dihydrochloride is harmful if swallowed and causes skin and severe eye irritation. It is also a suspected mutagen. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
2,4-Diaminophenol dihydrochloride is a chemical with established applications and a well-documented toxicological profile. While its macroscopic uses are understood, further investigation into its molecular mechanisms of action and interaction with biological signaling pathways could unveil new applications or provide a deeper understanding of its toxicological effects. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. unblinkingeye.com [unblinkingeye.com]
- 2. lostlabours.co.uk [lostlabours.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. youtube.com [youtube.com]
- 5. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidol – Real Photographs [real-photographs.co.uk]
- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
